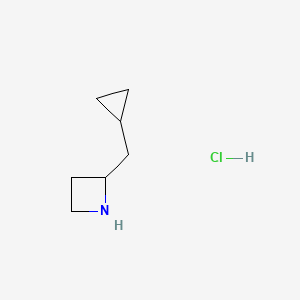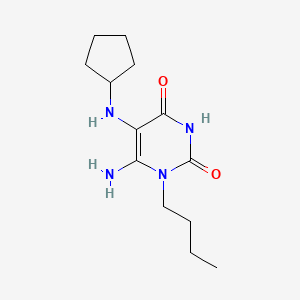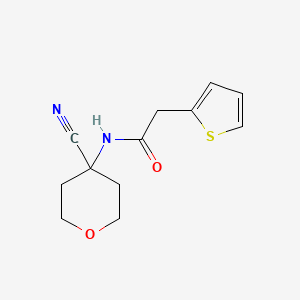
2-(Cyclopropylmethyl)azetidin; Hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclopropylmethyl)azetidine hydrochloride is a chemical compound with the CAS Number: 2377034-14-3 . It has a molecular weight of 147.65 and its IUPAC name is 2-(cyclopropylmethyl)azetidine hydrochloride . It is stored at a temperature of 4 degrees Celsius and has a physical form of oil .
Synthesis Analysis
Azetidines can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride . Even more effective is a mixture of lithium aluminium hydride and aluminium trichloride . Azetidine can also be produced by a multistep route from 3-amino-1-propanol .Molecular Structure Analysis
The Inchi Code for 2-(Cyclopropylmethyl)azetidine hydrochloride is 1S/C7H13N.ClH/c1-2-6(1)5-7-3-4-8-7;/h6-8H,1-5H2;1H . This indicates the molecular structure of the compound.Chemical Reactions Analysis
Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .Physical And Chemical Properties Analysis
2-(Cyclopropylmethyl)azetidine hydrochloride has a molecular weight of 147.65 . It is stored at a temperature of 4 degrees Celsius and has a physical form of oil .Wissenschaftliche Forschungsanwendungen
Organische Synthese
Azetidine, einschließlich „2-(Cyclopropylmethyl)azetidin; Hydrochlorid“, sind eine der wichtigsten viergliedrigen Heterocyclen, die in der organischen Synthese verwendet werden . Die Reaktivität von Azetidinen wird durch eine beträchtliche Ringspannung angetrieben, die sich sowohl in einer einfachen Handhabung als auch in einer einzigartigen Reaktivität niederschlägt, die unter geeigneten Reaktionsbedingungen ausgelöst werden kann .
Medizinische Chemie
Azetidine sind deutlich stabiler als verwandte Aziridine, was sie zu einem privilegierten Motiv in der medizinischen Chemie macht . Sie kommen in bioaktiven Molekülen und Naturprodukten vor .
Arzneimittelforschung
Azetidine wurden als Motive in der Arzneimittelforschung verwendet . Sie kommen in verschiedenen Arzneimitteln vor, wie z. B. Azelnidipin (ein Antihypertensivum und Calciumkanalblocker), Cobimetinib (ein Mitogen-aktivierter Proteinkinase-Inhibitor) und Ximelagatran (ein orales Antikoagulans) .
Polymersynthese
Azetidine haben Anwendungen in der Polymersynthese gefunden . Ihre einzigartige Reaktivität und Stabilität machen sie für die Herstellung komplexer Polymerstrukturen geeignet .
Chirale Vorlagen
Azetidine wurden als chirale Vorlagen in verschiedenen chemischen Reaktionen verwendet . Ihre viergliedrige Ringstruktur bietet ein einzigartiges Gerüst zur Induktion von Chiralität .
Synthese anderer Heterocyclen
Azetidine dienen als Ausgangsmaterialien oder Zwischenprodukte für den Zugang zu anderen Heterocyclen . Ihre Reaktivität und Stabilität machen sie ideal für komplexe Syntheserouten .
[2+2]-Cycloadditionsreaktionen
Eine der wichtigsten Entwicklungen in der Azetidinchemie ist die Erfindung neuer [2+2]-Cycloadditionsreaktionen zur Azetidinsynthese . Dies bietet eine neue Methode zum Aufbau des viergliedrigen Azetidinrings .
C(sp3)–H-Funktionalisierung
Azetidine wurden für die praktische C(sp3)–H-Funktionalisierung eingesetzt . Dies stellt einen bedeutenden Fortschritt im Bereich der C–H-Aktivierung dar .
Safety and Hazards
Zukünftige Richtungen
Azetidines have been reported to have remarkable advances in their chemistry and reactivity . They have been used in the synthesis of azetidines and the reaction type used for functionalization of azetidines . Recent examples of using azetidines as motifs in drug discovery, polymerization, and chiral templates have been discussed .
Eigenschaften
IUPAC Name |
2-(cyclopropylmethyl)azetidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-2-6(1)5-7-3-4-8-7;/h6-8H,1-5H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKIVXGOEPPCTGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2CCN2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2377034-14-3 |
Source


|
| Record name | 2-(cyclopropylmethyl)azetidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(methoxymethyl)-1-pentyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2412577.png)
![Methyl 6-({2-[(2-thienylcarbonyl)amino]phenyl}sulfanyl)nicotinate](/img/structure/B2412578.png)
![ethyl 5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2412579.png)
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2412583.png)









![1-[5-(Trifluoromethyl)-1H-imidazol-2-yl]propan-1-amine;hydrochloride](/img/structure/B2412600.png)
